

7-Methoxyflavone: A Comprehensive Technical Guide on its Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: 7-Methoxyflavone

Cat. No.: B191842

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyflavone (7-MF) is a naturally occurring flavonoid characterized by a methoxy group at the 7-position of the flavone backbone. It has been isolated from various plants, notably from the species *Zornia brasiliensis*.^[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent aromatase inhibition and notable antinociceptive effects.^{[1][2]} Its improved metabolic stability and bioavailability compared to its hydroxylated counterparts make it an attractive candidate for further investigation in drug discovery and development.^[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of **7-Methoxyflavone**, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

7-Methoxyflavone, with the IUPAC name 7-methoxy-2-phenylchromen-4-one, is a member of the flavonoid class of compounds.^{[4][5]} Its chemical structure consists of a central chromone ring system with a phenyl group at the 2-position and a methoxy group at the 7-position.

Table 1: Chemical Identifiers and Properties of **7-Methoxyflavone**

Property	Value	Reference(s)
IUPAC Name	7-methoxy-2-phenylchromen-4-one	[4][5]
Synonyms	7-Methoxy-2-phenyl-4H-1-benzopyran-4-one, Flavone, 7-methoxy-	[2][5]
CAS Number	22395-22-8	[4][5]
Molecular Formula	C ₁₆ H ₁₂ O ₃	[4][5]
Molecular Weight	252.26 g/mol	[4][5]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	110-112 °C	[2]
Boiling Point	421.2 ± 45.0 °C (Predicted)	[2]
Solubility	DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 5 mg/mL	[1]

Table 2: Spectroscopic Data for **7-Methoxyflavone**

Spectroscopic Technique	Key Features	Reference(s)
UV-Vis (λ _{max})	252, 308 nm	[1]
IR Spectroscopy	Data available, typically shows characteristic C=O and C-O-C stretching frequencies.	[4]
Mass Spectrometry	m/z top peak at 252.	[4]
¹ H NMR	Spectral data available from various sources.	[4]
¹³ C NMR	Spectral data available from various sources.	[4]

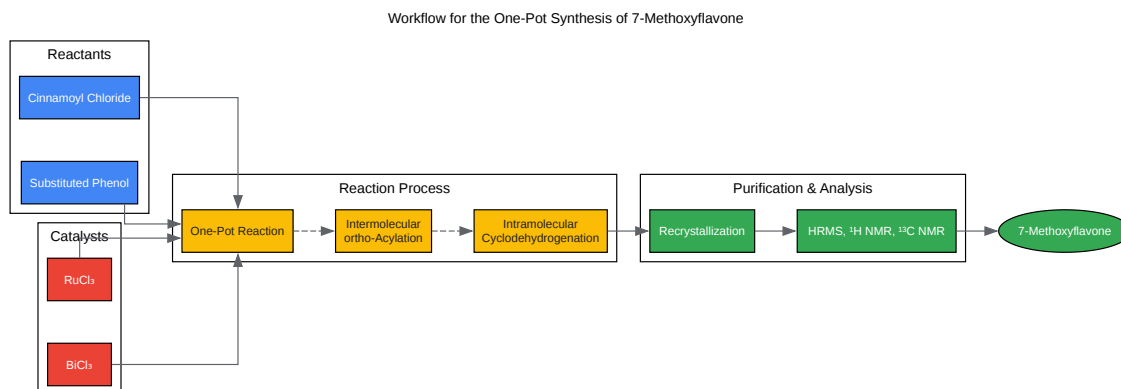
Experimental Protocols

Synthesis of 7-Methoxyflavone (One-Pot Method)

A reported one-pot synthesis of 7-methoxy-2-phenylchromen-4-one involves the reaction of a substituted phenol with a cinnamoyl chloride mediated by metal chlorides, followed by intramolecular cyclodehydrogenation.^[6]

Methodology:

- Combine the substituted phenol and cinnamoyl chloride in a reaction vessel.
- Add BiCl₃ and RuCl₃ as catalysts.
- The reaction proceeds through an intermolecular ortho-acylation followed by an intramolecular cyclodehydrogenation.
- The product, **7-Methoxyflavone**, is then purified, typically by recrystallization from a suitable solvent system like hexanes and ethyl acetate.^[6]
- Characterization of the final product is performed using techniques such as HRMS, ¹H NMR, and ¹³C NMR to confirm its structure and purity.^[6]



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One-Pot Synthesis of **7-Methoxyflavone**.

Isolation of Flavonoids from Plant Material (General Protocol)

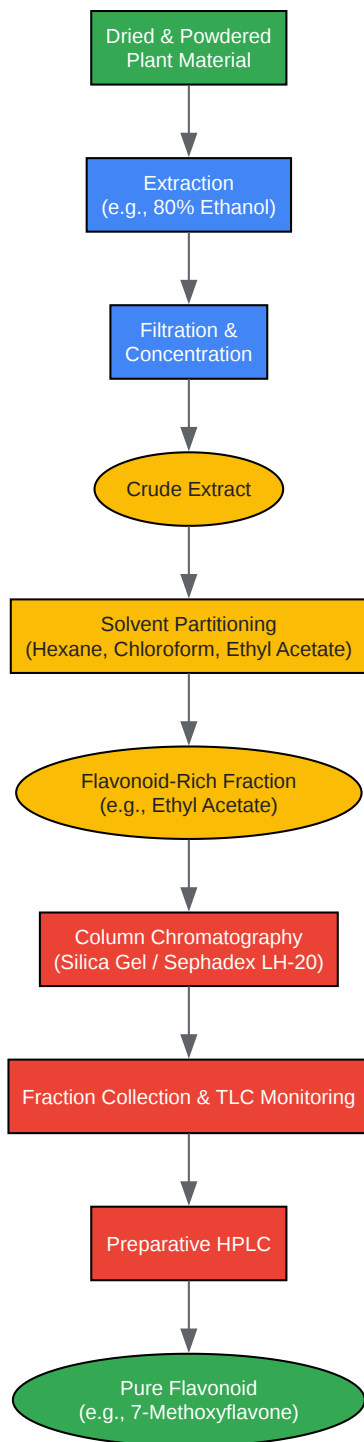
While a specific, detailed protocol for the isolation of **7-Methoxyflavone** from *Zornia brasiliensis* is not readily available, the following general procedure for flavonoid extraction and purification from plant material can be adapted.

Methodology:

- Extraction:

- The dried and powdered plant material (e.g., aerial parts of *Zornia brasiliensis*) is subjected to extraction with a suitable solvent, typically 80% ethanol or methanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[4][7]
- The resulting crude extract is filtered and concentrated under reduced pressure.[4]
- Solvent Partitioning:
 - The crude extract is suspended in a water-methanol mixture and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[7] Flavonoids are often enriched in the ethyl acetate fraction.
- Chromatographic Purification:
 - The flavonoid-rich fraction is subjected to column chromatography, typically using silica gel or Sephadex LH-20 as the stationary phase.[8][9]
 - A gradient elution is performed with a solvent system of increasing polarity (e.g., n-hexane-ethyl acetate followed by ethyl acetate-methanol) to separate the individual flavonoid constituents.[4][9]
 - Fractions are collected and monitored by Thin Layer Chromatography (TLC).
 - Fractions containing the compound of interest are pooled, and the solvent is evaporated.
 - Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **7-Methoxyflavone**. [9]

General Workflow for Flavonoid Isolation from Plant Material

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Isolation of Flavonoids from Plants.

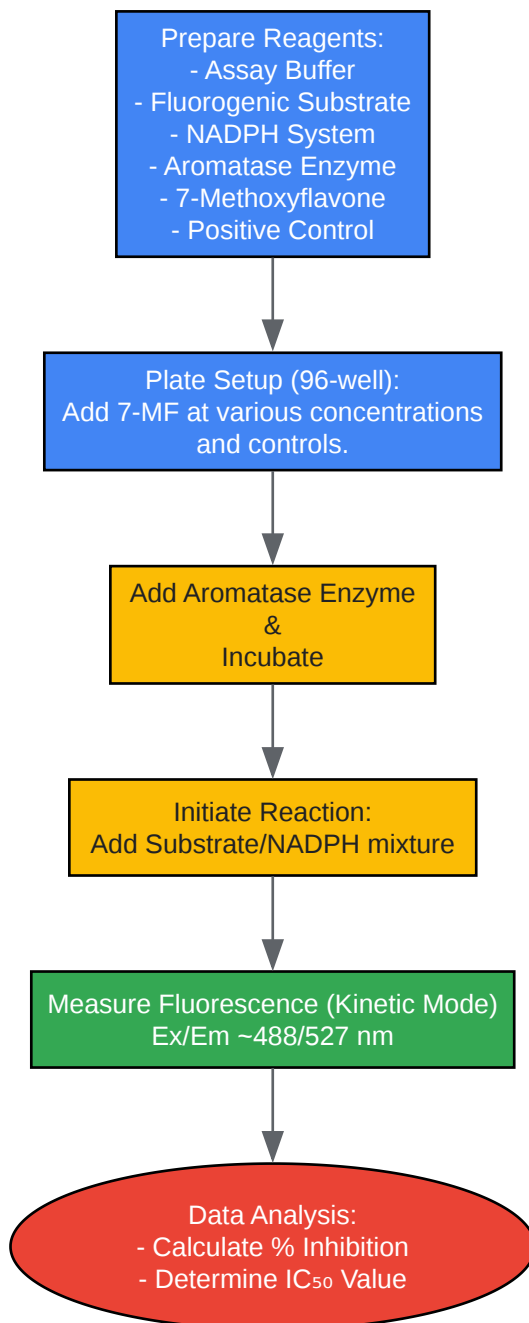
Biological Activity Assays

7-Methoxyflavone is a known inhibitor of aromatase (CYP19A1), the enzyme responsible for the final step in estrogen biosynthesis.^{[2][3]}

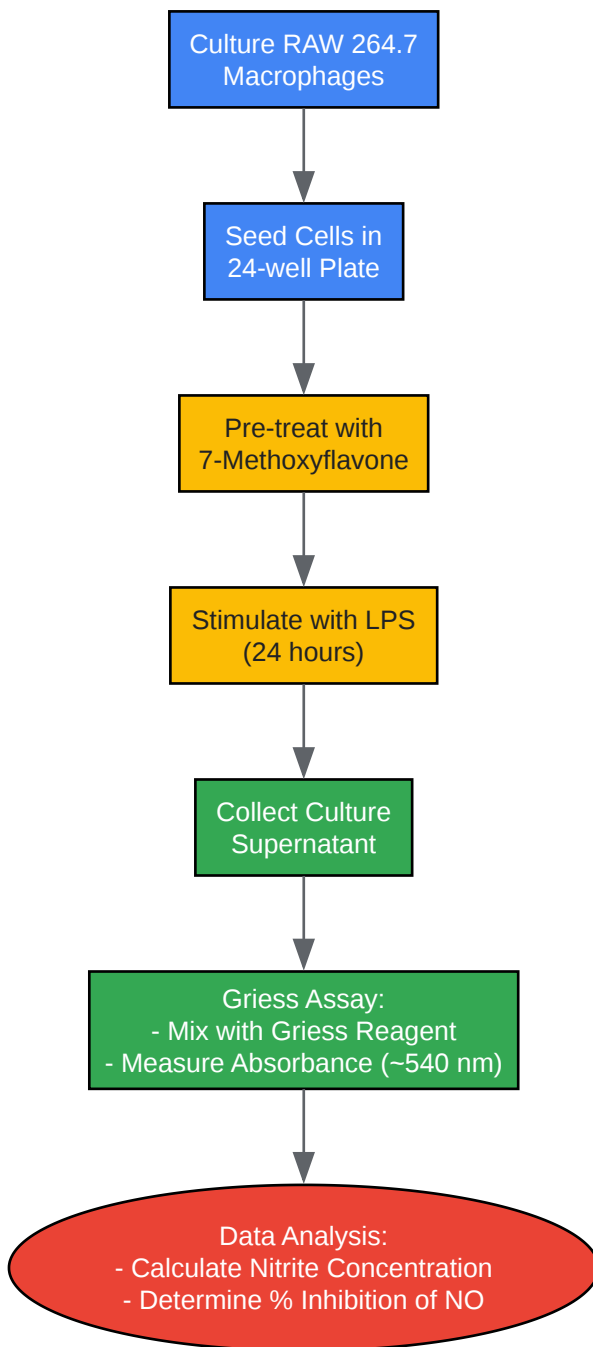
Methodology:

- Reagent Preparation: Prepare assay buffer, a fluorogenic substrate solution, NADPH generating system, and a solution of recombinant human aromatase. A known aromatase inhibitor (e.g., letrozole) should be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add the test compound (**7-Methoxyflavone**) at various concentrations.
 - Add the recombinant human aromatase and incubate to allow for inhibitor-enzyme interaction.
 - Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system.
 - Measure the fluorescence in kinetic mode at an excitation/emission of ~488/527 nm. The rate of fluorescence increase is proportional to aromatase activity.
- Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of **7-Methoxyflavone** relative to a vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.^[10]

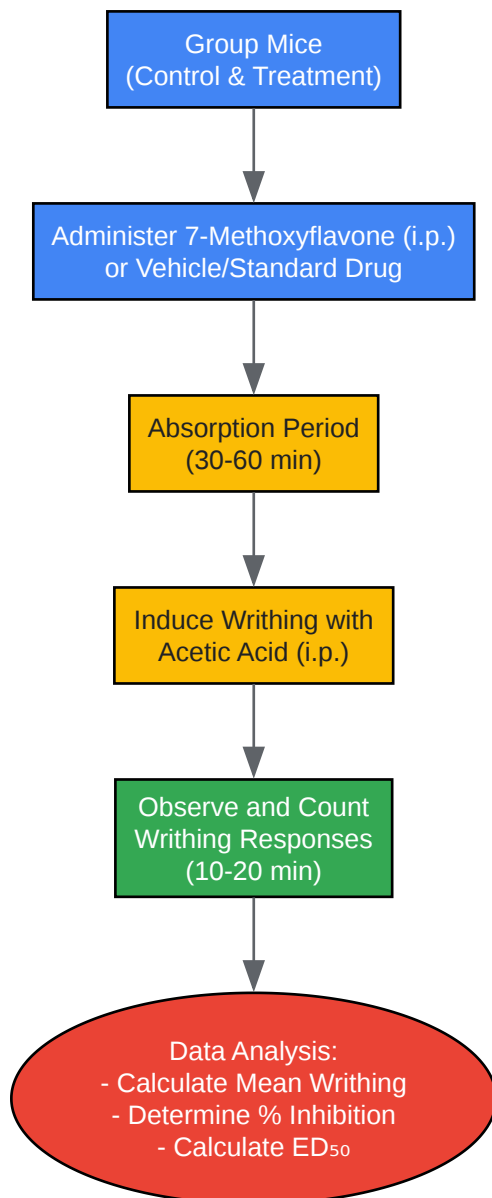
Workflow for In Vitro Aromatase Inhibition Assay



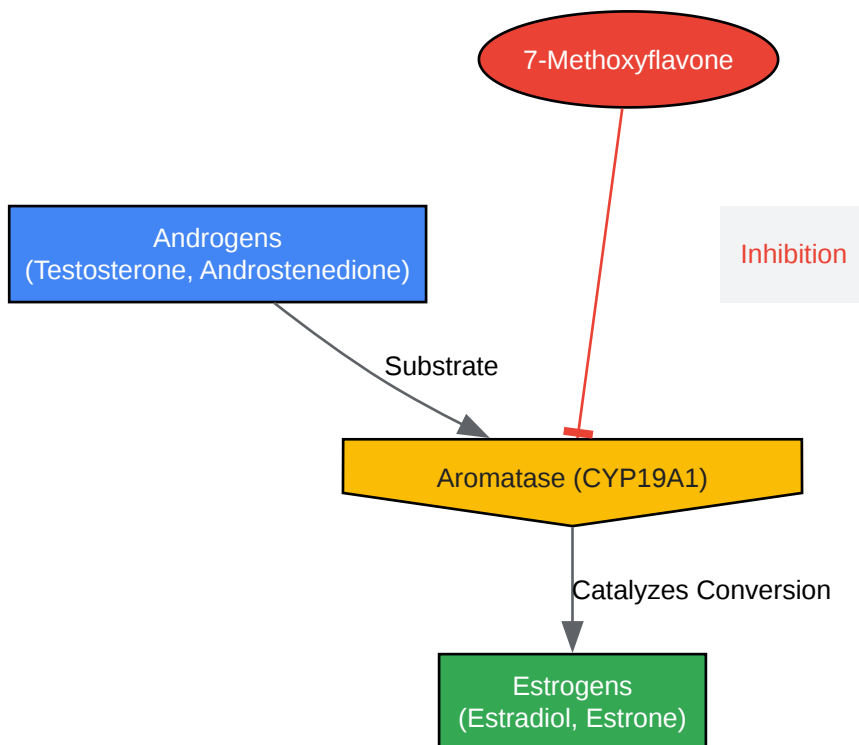
Workflow for LPS-Induced Nitric Oxide Production Assay



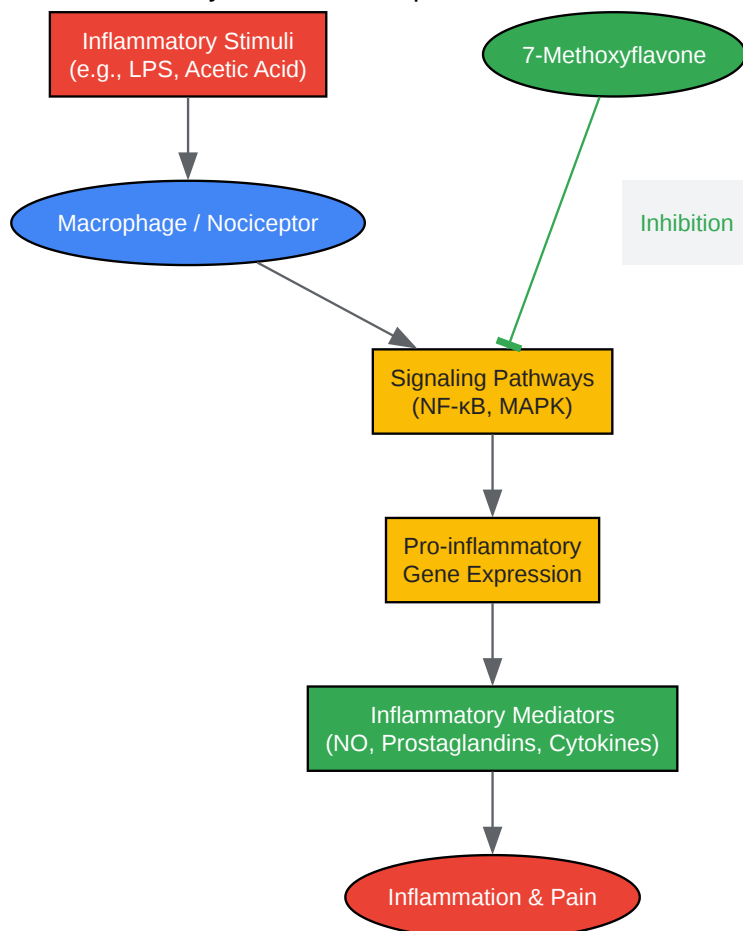
Workflow for Acetic Acid-Induced Writhing Test



Mechanism of Aromatase Inhibition by 7-Methoxyflavone



Proposed Anti-inflammatory and Antinociceptive Mechanism of 7-Methoxyflavone



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